molecular formula C5H10FNO3 B13242716 2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid

Cat. No.: B13242716
M. Wt: 151.14 g/mol
InChI Key: WCEFGJPHWRKGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-Amino-2-(hydroxymethyl)butanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient fluorinating agents and catalysts to achieve high yields and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products

    Oxidation: Formation of 2-Amino-4-fluoro-2-(carboxymethyl)butanoic acid.

    Reduction: Formation of 2-Amino-4-fluoro-2-(aminomethyl)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluorobutanoic acid: Lacks the hydroxymethyl group.

    2-Amino-2-(hydroxymethyl)butanoic acid: Lacks the fluorine atom.

    2-Amino-4-(hydroxymethyl)butanoic acid: Lacks the fluorine atom.

Uniqueness

2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H10FNO3

Molecular Weight

151.14 g/mol

IUPAC Name

2-amino-4-fluoro-2-(hydroxymethyl)butanoic acid

InChI

InChI=1S/C5H10FNO3/c6-2-1-5(7,3-8)4(9)10/h8H,1-3,7H2,(H,9,10)

InChI Key

WCEFGJPHWRKGGU-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(CO)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.